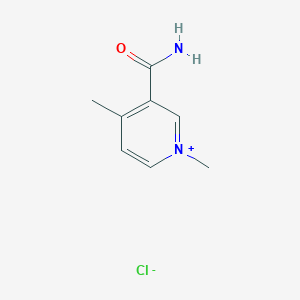

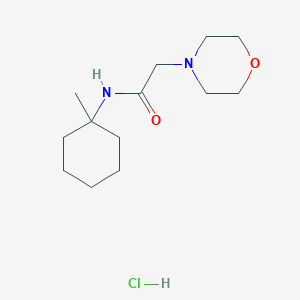

3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of pyridinium derivatives often involves reactions under specific conditions to introduce the desired functional groups onto the pyridine ring. While direct information on the synthesis of 3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride is not provided, related compounds are synthesized through reactions involving pyridine derivatives and carbamoyl chlorides or other carbamoylating agents under controlled conditions to yield the desired carbamoylpyridinium salts (Perdih, 2012).

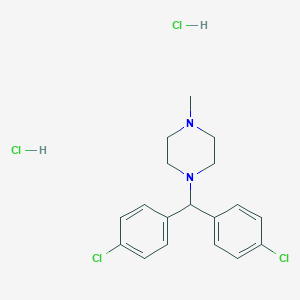

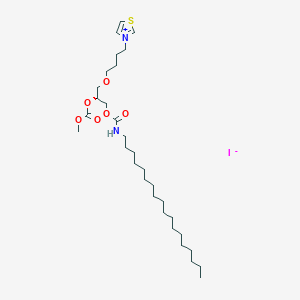

Molecular Structure Analysis The molecular structure of pyridinium salts like 3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride is characterized by specific bonding patterns and spatial arrangements. The pyridinium core provides a planar structure, with substituents such as carbamoyl and methyl groups influencing the overall molecular geometry through steric interactions. Crystallographic studies of similar compounds highlight the planar nature of the pyridinium ring and the orientation of substituents, which are crucial for understanding the compound's chemical behavior and interactions (Perdih, 2012).

Scientific Research Applications

Synthesis and Molecular Characterization

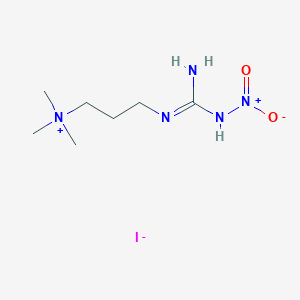

Research has explored the synthesis and molecular characterization of quaternary ammonium derivatives, which are related to 3-carbamoyl-1,4-dimethylpyridin-1-ium chloride. For instance, Kowalczyk (2008) described the synthesis of derivatives through reactions of 1,1-dimethyl-1,3-propylenediamine with ethyl chloroacetate and chloroacetic acid. These compounds were characterized by various spectroscopic methods and theoretical calculations, demonstrating their potential in molecular science applications Kowalczyk, 2008.

Ionic Liquid Crystalline Compounds

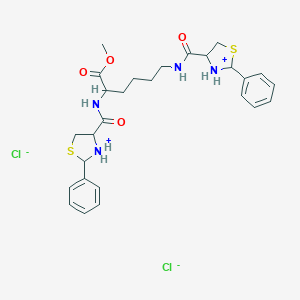

In a study by Su and Lee (2012), nicotinamide-based ionic liquid crystalline compounds, including those related to 3-carbamoyl-1-alkylpyridin-1-ium, were synthesized and characterized. These compounds showcased unique solid-state and liquid crystalline phase behaviors, highlighting their potential in materials science for creating novel liquid crystal displays and other applications Su & Lee, 2012.

Antimicrobial and Antioxidant Properties

Matavos-Aramyan et al. (2019) introduced a method for synthesizing novel chiral ionic liquids based on 3-carbamoyl-1,4-dimethylpyridin-1-ium chloride. These ionic liquids displayed strong antibacterial and antioxidant properties, suggesting their utility in developing new antibiotic and potentially anticancer compounds Matavos-Aramyan, Matavos-Aramyan, & Soukhakian, 2019.

properties

IUPAC Name |

1,4-dimethylpyridin-1-ium-3-carboxamide;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c1-6-3-4-10(2)5-7(6)8(9)11;/h3-5H,1-2H3,(H-,9,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKMKEGJTOGPAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[N+](C=C1)C)C(=O)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride | |

CAS RN |

110999-36-5 |

Source

|

| Record name | 1,4-Dimethyl-3-carbamoylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110999365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)

![methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate](/img/structure/B35514.png)